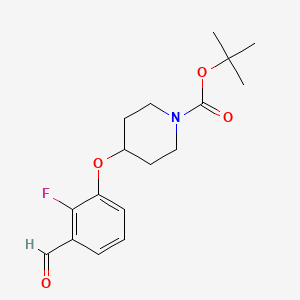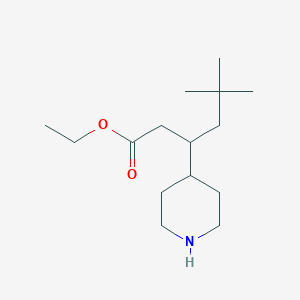![molecular formula C6H6Cl2O B13897450 6,6-Dichlorobicyclo[3.1.0]hexan-2-one CAS No. 1822777-03-6](/img/structure/B13897450.png)
6,6-Dichlorobicyclo[3.1.0]hexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dichlorobicyclo[3.1.0]hexan-2-one is a bicyclic organic compound with the molecular formula C6H6Cl2O. It is characterized by its unique structure, which includes a bicyclo[3.1.0]hexane ring system with two chlorine atoms attached at the 6th position and a ketone functional group at the 2nd position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichlorobicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst and blue LED irradiation. This method provides good yields and high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthesis of related bicyclic compounds often involves organocatalyzed desymmetrization and other robust processes compatible with standard industrial conditions .
化学反応の分析
Types of Reactions
6,6-Dichlorobicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
6,6-Dichlorobicyclo[3.1.0]hexan-2-one has several applications in scientific research, including:
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 6,6-Dichlorobicyclo[3.1.0]hexan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can modulate various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one: A related compound with a similar bicyclic structure but with methyl groups instead of chlorine atoms.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another similar compound with an azabicyclic structure.
Uniqueness
6,6-Dichlorobicyclo[3.1.0]hexan-2-one is unique due to the presence of chlorine atoms at the 6th position, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
1822777-03-6 |
|---|---|
分子式 |
C6H6Cl2O |
分子量 |
165.01 g/mol |
IUPAC名 |
6,6-dichlorobicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H6Cl2O/c7-6(8)3-1-2-4(9)5(3)6/h3,5H,1-2H2 |
InChIキー |
FZPNZXJETAMAEC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2C1C2(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)


![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)
![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)


![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)



